molecular formula C14H17NO B11886067 1H-Indole, 1-(2,2-dimethyl-1-oxopropyl)-6-methyl- CAS No. 557763-02-7

1H-Indole, 1-(2,2-dimethyl-1-oxopropyl)-6-methyl-

Cat. No.: B11886067
CAS No.: 557763-02-7
M. Wt: 215.29 g/mol
InChI Key: ZYCYOTQFADXBPZ-UHFFFAOYSA-N
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Description

2,2-dimethyl-1-(6-methyl-1H-indol-1-yl)propan-1-one is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . The compound features an indole ring, which is a common structural motif in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dimethyl-1-(6-methyl-1H-indol-1-yl)propan-1-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,2-dimethyl-1-(6-methyl-1H-indol-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,2-dimethyl-1-(6-methyl-1H-indol-1-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2,2-dimethyl-1-(6-methyl-1H-indol-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-dimethyl-1-(6-methyl-1H-indol-1-yl)propan-1-one is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

557763-02-7

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

2,2-dimethyl-1-(6-methylindol-1-yl)propan-1-one

InChI

InChI=1S/C14H17NO/c1-10-5-6-11-7-8-15(12(11)9-10)13(16)14(2,3)4/h5-9H,1-4H3

InChI Key

ZYCYOTQFADXBPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=CN2C(=O)C(C)(C)C

Origin of Product

United States

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